molecular formula C13H26N2O3 B13591974 Tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate

Tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B13591974
M. Wt: 258.36 g/mol
InChI Key: AORMLAHTEUDUOM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C13H26N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:

    Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butyl chloroformate to form a tert-butyl carbamate.

    Introduction of the Amino and Hydroxy Groups: The protected piperidine is then reacted with appropriate reagents to introduce the amino and hydroxy groups at the desired positions.

    Deprotection: The final step involves the removal of the protecting group to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the amino group to yield secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is often used in the synthesis of bioactive molecules that can interact with specific biological targets.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their activity against various diseases, including neurological disorders and infections.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-hydroxymethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison:

  • Structural Differences: The primary difference lies in the substituents attached to the piperidine or piperazine ring. These variations can significantly impact the compound’s reactivity and biological activity.
  • Reactivity: The presence of different functional groups (e.g., amino, hydroxy, ethoxy) influences the types of reactions the compound can undergo.
  • Biological Activity: The biological effects of these compounds can vary based on their ability to interact with specific molecular targets. For example, the presence of an amino group may enhance binding to certain enzymes or receptors.

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(16)9-14/h10-11,16H,4-9,14H2,1-3H3

InChI Key

AORMLAHTEUDUOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(CN)O

Origin of Product

United States

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